(5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate
Overview
Description
(5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate: is a complex organic compound characterized by its intricate molecular structure It belongs to the class of acetates and thioglucosides, featuring multiple functional groups such as acetamido, acetoxy, and ethylsulfanyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the following steps:
Preparation of the Core Structure: The core oxan ring is synthesized through a series of reactions involving starting materials such as glucose derivatives.
Introduction of Functional Groups: Acetylation and ethylsulfanyl group introduction are achieved through specific reagents and reaction conditions. For example, acetylation can be performed using acetic anhydride in the presence of a catalyst like pyridine.
Final Steps:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The acetoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted acetates or other derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used as a probe to study biological systems, particularly in glycoscience.
Medicine: Potential use in drug development, especially in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Similar structure but lacks the ethylsulfanyl group.
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester: Similar core structure with different substituents.
Uniqueness: The presence of the ethylsulfanyl group in this compound distinguishes it from similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPGYBLLSFEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402193 | |
Record name | Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49810-41-5 | |
Record name | Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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